(R)-VX-11e

Description

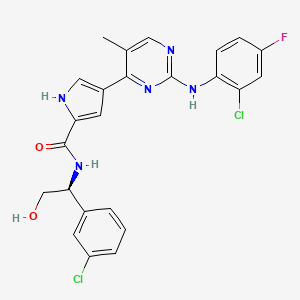

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTVMXLIGHTZJC-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469774 | |

| Record name | VX-11e | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896720-20-0 | |

| Record name | VX-11e | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of a Potent IRAK-4 Inhibitor: A Case Study of PF-06650833 (Zimlovisertib)

Introduction

This technical guide details the discovery and synthesis of a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor. It is important to note that the initially specified topic, "(R)-VX-11e," refers to a selective inhibitor of ERK1/2 and is not an IRAK-4 inhibitor.[1][2][3][4] Given the core requirement for a detailed guide on an IRAK-4 inhibitor, this document will focus on a well-characterized and clinically relevant compound, PF-06650833 (Zimlovisertib) . This potent and selective IRAK-4 inhibitor, discovered by Pfizer, has advanced into clinical trials for the treatment of various inflammatory and autoimmune diseases.[5][6][7][8]

IRAK-4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), both central to the innate immune response.[9][10] Upon activation, IRAK-4 initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[11] Dysregulation of the IRAK-4 signaling pathway is implicated in the pathophysiology of numerous autoimmune diseases and certain cancers, making it a highly attractive therapeutic target.[7][12]

This guide will provide a comprehensive overview of the discovery process, a detailed account of the synthetic route for PF-06650833, a summary of its biological activity, and the experimental protocols used for its characterization.

Discovery of PF-06650833: A Fragment-Based Approach

The discovery of PF-06650833 stemmed from a fragment-based drug design (FBDD) strategy. This approach involves screening low-molecular-weight compounds (fragments) that typically bind to the target protein with low affinity. The structural details of these fragment-protein interactions, often obtained through techniques like X-ray crystallography or NMR spectroscopy, guide the subsequent optimization process to develop highly potent and selective inhibitors.

For PF-06650833, a fragment library was screened against the IRAK-4 kinase domain, leading to the identification of initial hits. Through a structure-guided medicinal chemistry effort, these fragments were elaborated and optimized for potency, selectivity, and pharmacokinetic properties.[8] This iterative process involved the synthesis and evaluation of numerous analogs to understand the structure-activity relationships (SAR) and to enhance the compound's drug-like properties, culminating in the identification of PF-06650833 as a clinical candidate.[13]

IRAK-4 Signaling Pathway

The IRAK-4 signaling cascade is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a TLR or an interleukin to an IL-1R. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK-4, forming a complex known as the Myddosome. Within this complex, IRAK-4 autophosphorylates and then phosphorylates other IRAK family members, such as IRAK-1. Activated IRAK-1 subsequently interacts with TRAF6, leading to the activation of downstream kinases like TAK1, which ultimately results in the activation of the NF-κB and MAPK signaling pathways. This cascade culminates in the transcription of genes encoding pro-inflammatory cytokines.

Synthesis of PF-06650833

The synthesis of PF-06650833 is a multi-step process that involves the construction of a stereochemically complex lactam intermediate followed by its coupling with a 7-methoxyisoquinoline-6-carboxamide fragment. The key challenge in the synthesis is the diastereoselective formation of the three contiguous stereocenters in the lactam ring. An improved, large-scale synthesis has been developed to address these challenges and enable the production of kilogram quantities of the drug substance.[6][14]

The following diagram provides a high-level overview of the synthetic strategy.

Detailed Synthetic Steps (Conceptual)

A detailed, step-by-step protocol for the large-scale synthesis of PF-06650833 has been published.[6] The key transformations include:

-

Formation of an unsaturated lactam: This step establishes the core heterocyclic ring system.

-

Cuprate conjugate addition: This reaction introduces the ethyl group at the C3 position with high diastereoselectivity.

-

Diastereoselective oxidation of the enolate: A crucial step to set the stereochemistry at the C4 position.

-

SN2 displacement with fluoride: Introduction of the fluorine atom at the C4 position.

-

Coupling with the isoquinoline fragment: The final step to assemble the complete molecule of PF-06650833.

Biological Activity and Data

PF-06650833 is a highly potent and selective inhibitor of IRAK-4. Its biological activity has been characterized in a variety of biochemical and cell-based assays.

| Assay Type | Metric | Value | Reference |

| Biochemical IRAK-4 Kinase Assay | IC50 | 0.4 nM | [13] |

| Human Whole Blood Assay (LPS-induced IL-6) | IC50 | 460 nM (± 160 nM) for a related analog | [11] |

| Human Whole Blood Assay (R848-induced IFNα) | IC50 | 400 nM (± 170 nM) for a related analog | [11] |

| Human PBMC Assay | IC50 | Varies depending on stimulus | [13] |

Note: Data for related analogs in the same chemical series are included to provide a broader context of the inhibitory profile in cellular systems.

Experimental Protocols

IRAK-4 Kinase Inhibition Assay (Conceptual Protocol)

Several assay formats can be used to determine the biochemical potency of IRAK-4 inhibitors, including LanthaScreen®, ADP-Glo™, and AlphaLISA®. The general principle involves measuring the enzymatic activity of IRAK-4 in the presence of varying concentrations of the inhibitor.

LanthaScreen® Eu Kinase Binding Assay [15]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding to the ATP pocket of IRAK-4, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human IRAK-4 enzyme

-

LanthaScreen® Eu-anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (PF-06650833) serially diluted in DMSO

-

384-well microplates

-

-

Procedure:

-

Prepare a solution of IRAK-4 and Eu-anti-tag antibody in assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the IRAK-4/antibody mixture to the wells.

-

Add the kinase tracer to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm and 665 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.

-

Human Whole Blood Assay (Conceptual Protocol)

This assay measures the ability of an inhibitor to suppress the production of inflammatory cytokines in a more physiologically relevant environment.[11][16]

-

Materials:

-

Freshly drawn human whole blood from healthy donors

-

TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8)

-

Test compound (PF-06650833) serially diluted in DMSO

-

RPMI 1640 medium

-

96-well culture plates

-

ELISA or other cytokine detection kits (e.g., for IL-6, TNFα, IFNα)

-

-

Procedure:

-

Dilute the whole blood with RPMI 1640 medium.

-

Add the test compound at various concentrations to the wells of the culture plate.

-

Add the diluted whole blood to the wells.

-

Pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Add the TLR ligand to stimulate cytokine production.

-

Incubate for an extended period (e.g., 18-24 hours) at 37°C.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of the cytokine of interest in the supernatant using an appropriate detection method (e.g., ELISA).

-

Plot the cytokine concentration against the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion

PF-06650833 (Zimlovisertib) represents a significant advancement in the development of targeted therapies for inflammatory and autoimmune diseases. Its discovery through a sophisticated fragment-based drug design approach and the development of a robust, scalable synthesis highlight the capabilities of modern medicinal and process chemistry. The potent and selective inhibition of IRAK-4 by PF-06650833 offers a promising therapeutic strategy to modulate the innate immune response and potentially provide a new treatment option for patients with a range of debilitating conditions. Further clinical investigation will continue to define its therapeutic utility.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. VX-11e - LKT Labs [lktlabs.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 10. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thieme-connect.com [thieme-connect.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. academic.oup.com [academic.oup.com]

(R)-VX-11e: A Technical Guide to Target Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VX-11e, also known as VTX-11e or ERK-11e, is a potent and orally bioavailable small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1 and ERK2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 compelling therapeutic targets. This technical guide provides an in-depth analysis of the target selectivity and specificity of this compound, presenting key data, experimental methodologies, and pathway visualizations to support further research and development.

Target Profile and Potency

This compound demonstrates high-affinity binding and potent inhibition of its primary targets, ERK1 and ERK2. The inhibitory activity has been quantified through various biochemical assays, as summarized below.

Table 1: Biochemical Inhibitory Activity of this compound against Primary Targets

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| ERK1 | Cell-free assay | 17 | <2 | [1] |

| ERK2 | Cell-free assay | 15 | <2 | [1][2] |

Kinase Selectivity Profile

The specificity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. The development of this compound was guided by a structure-based design approach to optimize its selectivity for ERK over other kinases, including the closely related glycogen synthase kinase 3 (GSK-3).[3][4] A broad panel of kinases was screened to establish the selectivity profile of this compound.

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Fold Selectivity vs. ERK2 |

| ERK1 | - | 17 | ~1.1x |

| ERK2 | - | 15 | 1x |

| Aurora A | Significant | >300 | >20x |

| GSK-3α/β | Significant | >300 | >20x |

| CDK2/cyclin A | Moderate | >500 | >33x |

| FLT3 | Moderate | >500 | >33x |

| ROCK1 | Moderate | >500 | >33x |

| JNK3 | Moderate | >500 | >33x |

| p38α | Low | >10,000 | >667x |

| MEK1 | Low | >10,000 | >667x |

| Note: The presented data is a composite from available literature. Specific values may vary based on assay conditions. The original development paper reported over 200-fold selectivity against other kinases tested.[1] |

Cellular Activity

This compound effectively inhibits cell proliferation in various cancer cell lines, particularly those with mutations in the RAS/RAF/MEK pathway that lead to constitutive activation of ERK signaling.

Table 3: Cellular Proliferation and Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Type | IC50/EC50 (nM) | Reference |

| HT29 | Colorectal Carcinoma | ³H-thymidine incorporation | 48 | [1][2] |

| A549 | Non-Small Cell Lung Cancer | WST-1 Assay | 770 | [3] |

| DM122 | Melanoma | WST-1 Assay | 370 | [3] |

| H82 | Small Cell Lung Cancer | WST-1 Assay | >10,000 | [3] |

| MOLM-14 | Acute Myeloid Leukemia | Ki67 Proliferation Assay | ~5,700 | [5] |

| K562 | Chronic Myelogenous Leukemia | Ki67 Proliferation Assay | ~1,700 | [5] |

| REH | Acute Lymphoblastic Leukemia | Ki67 Proliferation Assay | ~4,000 | [5] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Ki67 Proliferation Assay | ~5,700 | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for key assays used to characterize the selectivity and specificity of this compound.

Biochemical Kinase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)

This assay measures the inhibition of ERK2 activity by quantifying the consumption of ATP.

-

Reagents: Activated ERK2 enzyme, erktide peptide substrate, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and this compound.

-

Assay Buffer: 0.1 M HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.

-

Procedure:

-

A fixed concentration of activated ERK2 (e.g., 10 nM) is incubated with varying concentrations of this compound (typically in DMSO, final concentration ≤2.5%) for 10 minutes at 30°C in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the erktide peptide substrate and ATP.

-

The decrease in NADH absorbance at 340 nm, which is coupled to the kinase reaction, is monitored spectrophotometrically.

-

IC50 values are calculated from the dose-response curves.

-

Kinase Selectivity Profiling (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for high-throughput kinase profiling.

-

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.

-

Reagents: Kinase of interest, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and this compound.

-

Procedure:

-

Add 5 µL of serially diluted this compound to the wells of a 384-well plate.

-

Add 5 µL of a pre-mixed solution of the kinase and the europium-labeled antibody.

-

Add 5 µL of the fluorescent tracer to initiate the binding reaction.

-

Incubate the plate for 1 hour at room temperature.

-

Read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

-

IC50 values are determined from the inhibitor concentration-response curves.

-

Cell Proliferation Assay (³H-thymidine Incorporation)

This assay assesses the effect of the inhibitor on DNA synthesis, a hallmark of cell proliferation.

-

Cell Line: HT29 human colorectal adenocarcinoma cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 10,000 cells/well in RPMI 1640 medium supplemented with 10% FBS.

-

Add serially diluted this compound to the wells and incubate for 48 hours at 37°C.

-

Pulse the cells with ³H-thymidine for the final 4-6 hours of incubation.

-

Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate IC50 values from the resulting dose-response curves.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of ERK1 and ERK2, thereby blocking the phosphorylation of downstream substrates.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Inhibition of ERK1/2 by this compound leads to a reduction in the phosphorylation of downstream targets such as p90 ribosomal S6 kinase (p90RSK) and subsequent downregulation of proteins like Cyclin D1, which are crucial for cell cycle progression.[6] This ultimately results in cell cycle arrest and inhibition of tumor growth.

Caption: A generalized workflow for characterizing the selectivity and efficacy of a kinase inhibitor.

The logical relationship between this compound's on-target and potential off-target activities is central to its therapeutic index. While its primary mechanism is through potent ERK1/2 inhibition, any significant activity against other kinases could contribute to both desired and undesired biological effects.

Caption: Logical relationship of this compound's on-target and potential off-target activities.

Conclusion

This compound is a potent and highly selective inhibitor of ERK1 and ERK2. Its specificity is a result of a deliberate structure-guided design process, leading to a molecule with a favorable therapeutic window in preclinical models. The data and protocols presented in this guide provide a comprehensive overview of its selectivity and specificity, forming a solid foundation for its continued investigation and development as a targeted cancer therapeutic.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Structure-guided design of potent and selective pyrimidylpyrrole inhibitors of extracellular signal-regulated kinase (ERK) using conformational control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

(R)-VX-11e: A Potent and Selective Inhibitor of the MAPK/ERK Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. (R)-VX-11e, also known as VX-11e, has emerged as a potent, selective, and orally bioavailable small-molecule inhibitor of ERK1 and ERK2. This technical guide provides a comprehensive overview of the role of this compound in the MAPK/ERK signaling pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, culminating in the regulation of gene expression. The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). In the canonical pathway, RAS is activated by upstream signals, which in turn activates RAF (a MAPKKK). RAF then phosphorylates and activates MEK1/2 (a MAPKK), which subsequently phosphorylates and activates ERK1/2 (a MAPK). Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response.

Figure 1: The MAPK/ERK signaling cascade and the point of inhibition by this compound.

This compound: Mechanism of Action and Biochemical Potency

This compound is a pyrimidylpyrrole compound that functions as an ATP-competitive inhibitor of ERK1 and ERK2.[1] By binding to the active site of ERK, it prevents the phosphorylation of downstream substrates, thereby blocking signal transduction.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Reference |

| ERK1 | IC50 | 17 nM | [2] |

| ERK2 | IC50 | 15 nM | [2] |

| ERK2 | Ki | < 2 nM | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Value | Reference |

| HT-29 (Colon) | Cell Proliferation (IC50) | 48 nM | [1][2] |

| A549 (NSCLC) | Cytotoxicity (EC50) | 770 nM | [3] |

| DM122 (Melanoma) | Cytotoxicity (EC50) | 370 nM | [3] |

| MOLM-14 (Leukemia) | Cell Proliferation (IC50) | 20 µM (approx.) | [4] |

| K562 (Leukemia) | Cell Proliferation (IC50) | 1.7 µM | [5] |

| REH (Leukemia) | Cell Proliferation (IC50) | 4 µM (approx.) | [4] |

| MOLT-4 (Leukemia) | Cell Proliferation (IC50) | 5.7 µM | [5] |

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound

| Species | Dose and Route | Parameter | Value | Reference |

| Rat | 10 mg/kg, p.o. | Bioavailability (F) | 65% | [1] |

| Rat | 10 mg/kg, p.o. | t1/2 | 3 h | [1] |

| Mouse | 33 mg/kg, p.o. | Bioavailability (F) | 67% | [1] |

| Mouse | 33 mg/kg, p.o. | t1/2 | 4.4 h | [1] |

| Mouse | 50 mg/kg, p.o. | Efficacy | Robust inhibition of pRSK and tumor growth in melanoma xenografts | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

ERK Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified ERK.

Figure 2: General workflow for an in vitro ERK kinase inhibition assay.

Materials:

-

Purified, active ERK1 or ERK2 enzyme

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., Myelin Basic Protein - MBP)

-

ATP

-

Detection reagents (dependent on the chosen method, e.g., ³²P-ATP for radiometric assay, ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

-

In a 96-well or 384-well plate, add the diluted this compound.

-

Add the ERK enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction (method depends on the detection assay).

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., phosphor imaging for radiometric assays, luminescence reading for ADP-Glo™).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blotting for Phospho-ERK and Downstream Targets

Western blotting is used to assess the effect of this compound on the phosphorylation status of ERK and its downstream substrates (e.g., RSK) in cells.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH) or the total form of the protein of interest.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29)

-

Complete growth medium

-

This compound

-

96-well cell culture plates

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC₅₀ value.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% ethanol)

-

Staining solution (e.g., Propidium Iodide/RNase A staining buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in the Propidium Iodide/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Studies

This compound has demonstrated oral bioavailability and antitumor activity in preclinical animal models.

Figure 3: A typical workflow for an in vivo xenograft study with an ERK inhibitor.

A common in vivo model is the subcutaneous xenograft model in immunocompromised mice. In such studies, human cancer cells are implanted, and once tumors are established, mice are treated with this compound. Key readouts include tumor growth inhibition and the analysis of pharmacodynamic markers (e.g., pRSK levels in tumor tissue) to confirm target engagement. For instance, oral administration of 50 mg/kg of VX-11e has been shown to cause robust inhibition of pRSK and inhibit tumor growth in mice bearing human melanoma tumors.[2]

Conclusion

This compound is a highly potent and selective inhibitor of ERK1/2 with demonstrated activity in both in vitro and in vivo models of cancer. Its favorable pharmacokinetic properties make it a valuable tool for dissecting the role of the MAPK/ERK pathway in cancer biology and a potential candidate for clinical development. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other ERK inhibitors.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. promega.com [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of (R)-VX-11e: A Technical Guide for Researchers

(R)-VX-11e , a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), has emerged as a promising candidate in preclinical cancer research. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Mechanism of Action and In Vitro Potency

This compound is an ATP-competitive inhibitor that targets the active, phosphorylated forms of ERK1 and ERK2. By binding to the kinase domain, it effectively blocks the downstream signaling cascade responsible for cell proliferation, differentiation, and survival.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Reference |

| ERK1 | IC50 | 17 nM | [1] |

| ERK2 | IC50 | 15 nM | [1] |

| ERK2 | Ki | < 2 nM | [1] |

| >200 other kinases | Selectivity | >200-fold | [1] |

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines, particularly those with mutations in the Ras/Raf/MEK/ERK pathway.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 | Reference |

| HT-29 | Colon Carcinoma | 48 nM (IC50) | [1] |

| A549 | Non-Small Cell Lung Cancer | 770 nM (EC50) | |

| DM122 | Melanoma | 370 nM (EC50) | |

| MOLM-14 | Acute Myeloid Leukemia | Not specified | [2] |

| K562 | Chronic Myeloid Leukemia | 1.7 ± 0.2 µM (IC50) | [2] |

| REH | Acute B-cell Lymphoblastic Leukemia | Not specified | [2] |

| MOLT-4 | Acute T-cell Lymphoblastic Leukemia | 5.7 ± 0.5 µM (IC50) | [2] |

In Vivo Preclinical Studies

Pharmacokinetics

This compound exhibits good oral bioavailability in preclinical species, suggesting its potential for oral administration in clinical settings.[1] However, detailed pharmacokinetic parameters such as Cmax, Tmax, and clearance are not extensively reported in the public domain.

Table 3: Pharmacokinetic Profile of this compound

| Species | Route of Administration | Bioavailability | Cmax | Tmax | Half-life | Clearance | Reference |

| Rat | Oral | Good | Data not available | Data not available | Data not available | Data not available | [1] |

| Mouse | Oral | Good | Data not available | Data not available | Data not available | Data not available | [1] |

In Vivo Efficacy

In a human melanoma patient-derived xenograft (PDX) model, oral administration of this compound resulted in significant tumor growth inhibition. This effect was accompanied by the robust inhibition of the downstream ERK substrate, pRSK.[1]

Table 4: In Vivo Efficacy of this compound in a Melanoma Xenograft Model

| Animal Model | Tumor Type | Dose and Schedule | Outcome | Reference |

| NSG mice | Human Melanoma RPDX | 50 mg/kg, p.o. | Robust inhibition of pRSK and tumor growth | [1] |

Toxicology

Detailed preclinical toxicology and safety data for this compound are not publicly available at this time.

Experimental Protocols

Cell Proliferation Assay (WST-1 based)

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound using a WST-1 assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of ERK Pathway Inhibition

This protocol describes the detection of phosphorylated ERK (pERK) and its downstream target pRSK to confirm the mechanism of action of this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), total ERK, pRSK (Ser380), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Human Tumor Xenograft Study

The following provides a general framework for an in vivo efficacy study.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., HT-29 or A375) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the animals into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the compound at the desired dose and schedule (e.g., 50 mg/kg, daily).

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pERK and pRSK).

Signaling Pathways and Experimental Workflows

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for in vitro evaluation of this compound.

Caption: A typical workflow for an in vivo xenograft efficacy study.

References

(R)-VX-11e Ki, IC50, and EC50 values

An In-depth Technical Guide to (R)-VX-11e: Ki, IC50, and Biological Activity

Introduction

This compound, also known as VX-11e or VTX-11e, is a potent, selective, and orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As key components of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are critical regulators of cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 compelling therapeutic targets.[2] This document provides a comprehensive overview of the biochemical and cellular activity of this compound, detailing its inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), the experimental protocols used for their determination, and the signaling context of its mechanism of action.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The data are summarized in the tables below.

Table 1: Biochemical Inhibition Constants (Ki)

| Target | Ki Value (nM) | Assay Conditions |

| ERK2 | < 2 | Active site-targeting assay, [ATP] = 65 µM.[4] |

| GSK-3 | 395 | [4] |

| Aurora A | 540 | [4] |

| CDK2 | 852 | [4] |

This compound demonstrates high selectivity for ERK2, with Ki values for other kinases like GSK-3, Aurora A, and Cdk2 being significantly higher.[4] It exhibits over 200-fold selectivity against a broad panel of other kinases.[1][5]

Table 2: Half-Maximal Inhibitory Concentration (IC50)

| Assay Type | Target / Cell Line | IC50 Value (nM) |

| Biochemical | ERK1 | 17 |

| Biochemical | ERK2 | 15 |

| Cell-Based | HT29 (Colon Carcinoma) | 48 |

The IC50 values highlight the potent inhibition of both ERK1 and ERK2 in biochemical assays and demonstrate effective inhibition of proliferation in a cancer cell line.[1][4][6]

EC50 Values

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the kinase activity of ERK1 and ERK2 within the Ras/Raf/MEK/ERK signaling cascade. This pathway is a central mediator of signals from cell surface receptors to the nucleus, ultimately controlling gene expression and cell fate.

Caption: MAPK/ERK signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The determination of the inhibitory values for this compound relies on standardized biochemical and cellular assays.

In Vitro ERK2 Inhibition Assay (Biochemical)

This assay quantifies the direct inhibition of purified ERK2 enzyme by this compound.

-

Method : A spectrophotometric coupled-enzyme assay is utilized.[1][7]

-

Procedure :

-

A fixed concentration of activated ERK2 enzyme (e.g., 10 nM) is prepared in a reaction buffer.[7]

-

The enzyme is incubated with various concentrations of this compound (typically dissolved in DMSO) for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[7]

-

The kinase reaction is initiated by adding ATP and a specific substrate.

-

The assay buffer contains components to couple the kinase reaction to a change in absorbance, such as: 0.1 M HEPES (pH 7.5), 10 mM MgCl2, 2.5 mM phosphoenolpyruvate, 200 µM NADH, and 150 µg/mL pyruvate kinase.[7]

-

Enzyme activity is measured by monitoring the change in NADH absorbance over time using a spectrophotometer.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for a typical in vitro ERK2 spectrophotometric inhibition assay.

Cell Proliferation Assay (Cell-Based)

This assay measures the effect of this compound on the growth of cancer cells, providing a measure of its potency in a more biologically relevant context.

-

Cell Line : Human colon carcinoma HT29 cells are commonly used.[1][4]

-

Procedure :

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for a defined period (e.g., 72 hours).

-

Cell proliferation or viability is assessed using a suitable method, such as the Muse™ Ki67 Proliferation Kit or other colorimetric/fluorometric assays (e.g., MTT, CellTiter-Glo®).[8]

-

The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

-

Cellular ERK Activity Assay

This assay measures the inhibition of ERK phosphorylation in a cellular context.

-

Method : The Muse® MAPK Activation Dual Detection Kit can be used.[3]

-

Procedure :

-

Leukemia cell lines (e.g., MOLM-14, REH, MOLT-4) are treated with this compound for a specific duration (e.g., 24 hours).[3][8]

-

Cells are harvested, washed, and then fixed and permeabilized.[3]

-

The cells are incubated with a cocktail of two antibodies: a phospho-specific anti-phospho-ERK1/2 antibody and an anti-ERK1/2 antibody that detects total ERK levels.[3]

-

The levels of phosphorylated and total ERK are quantified using a flow cytometer like the Muse® Cell Analyzer.[3]

-

This allows for the determination of the percentage of cells in which ERK activation is inhibited.[3]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. VX-11e | ERK2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

(R)-VX-11e: An In-Depth Technical Guide to its Off-Target Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VX-11e, also known as VTX-11e or Vertex-11e, is a potent and selective, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is a critical pathway regulating cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 attractive targets for therapeutic intervention. This compound has demonstrated potent anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1] While highly selective for its primary targets, a comprehensive understanding of its off-target kinase interactions is crucial for predicting potential side effects and identifying opportunities for polypharmacology. This guide provides a detailed overview of the off-target kinase inhibition profile of this compound, including quantitative data and the experimental methodologies used for its determination.

The ERK Signaling Pathway and this compound's Mechanism of Action

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression. Upon activation by upstream signals, MEK1/2 phosphorylates and activates ERK1/2. Activated ERK1/2, in turn, phosphorylates a multitude of cytoplasmic and nuclear substrates, including transcription factors, to orchestrate cellular responses. This compound is an ATP-competitive inhibitor that binds to the active site of ERK1 and ERK2, thereby preventing their catalytic activity.

Off-Target Kinase Inhibition Profile of this compound

This compound is recognized for its high selectivity for ERK1/2.[1] However, like most kinase inhibitors, it exhibits some degree of off-target activity. The following table summarizes the known quantitative data for the inhibition of off-target kinases by this compound. It is reported to be over 200-fold selective for ERK1/2 over other kinases tested in a broad panel.[1] While the complete list of all kinases screened is not publicly available, the key off-targets identified are presented below.

| Kinase Target | Inhibition Constant (Kᵢ) | IC₅₀ | Assay Type | Reference |

| Primary Targets | ||||

| ERK1 | < 2 nM | 17 nM | Biochemical Assay | [1] |

| ERK2 | < 2 nM | 15 nM | Spectrophotometric Coupled-Enzyme Assay | [1] |

| Off-Targets | ||||

| GSK-3 | 395 nM | - | Biochemical Assay | |

| Aurora A | 540 nM | - | Biochemical Assay | |

| CDK2 | 852 nM | - | Biochemical Assay | |

| FLT3 | 1400 nM | - | Biochemical Assay | [2] |

| ROCK1 | 1400 nM | - | Biochemical Assay | [2] |

| JNK3 | 1400 nM | - | Biochemical Assay | [2] |

Experimental Protocols

The determination of the kinase inhibition profile of this compound involves various biochemical assays. Below are detailed methodologies for the key experiments cited.

ERK2 Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)

This assay measures the inhibition of ERK2 activity by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.

Materials:

-

Activated ERK2 enzyme

-

This compound compound in DMSO

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 10 mM MgCl₂

-

Substrate: "erktide" peptide

-

Coupling Enzymes: Pyruvate kinase and lactate dehydrogenase

-

Reagents: Phosphoenolpyruvate, NADH, ATP

Procedure:

-

A fixed concentration of activated ERK2 (e.g., 10 nM) is incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 10 minutes) at 30°C in the assay buffer.

-

The reaction mixture also contains phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the erktide peptide substrate.

-

The enzymatic reaction is initiated by the addition of ATP (e.g., 65 µM).

-

The rate of decrease in absorbance at 340 nm is monitored continuously. This decrease is proportional to the rate of ADP production, which is coupled to the oxidation of NADH by lactate dehydrogenase.

-

IC₅₀ values are calculated from the dose-response curves of inhibitor concentration versus the rate of reaction.

Broad Kinase Panel Screening (Competition Binding Assay - e.g., KINOMEscan™)

The comprehensive off-target profiling of this compound was likely performed using a high-throughput competition binding assay, such as the KINOMEscan™ platform. This methodology quantitatively measures the binding of a compound to a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is then quantified.

Generalized Procedure:

-

Kinase Preparation: A large panel of human kinases are expressed, typically as fusions to a tag (e.g., T7 phage).

-

Assay Plate Preparation: An immobilized ligand that binds to the ATP-binding site of kinases is coated onto the wells of a microtiter plate.

-

Competition Binding: The kinase, the test compound (this compound), and the immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.

-

Washing: Unbound kinase and test compound are washed away.

-

Quantification: The amount of kinase bound to the immobilized ligand is quantified. In the case of phage-tagged kinases, this is often done using quantitative PCR (qPCR) of the phage DNA.

-

Data Analysis: The results are typically expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration. These values can be used to calculate dissociation constants (Kd) or percent inhibition.

Conclusion

This compound is a highly potent and selective inhibitor of ERK1 and ERK2. While its off-target inhibition profile is favorable, with over 200-fold selectivity against a broad range of kinases, it does exhibit measurable activity against a small number of other kinases at higher concentrations. A thorough understanding of this off-target profile, as detailed in this guide, is essential for the continued development and application of this compound as a targeted therapeutic agent. The experimental protocols provided offer a foundation for the replication and further investigation of the kinase selectivity of this and other small molecule inhibitors.

References

Methodological & Application

Application Notes and Protocols for (R)-VX-11e in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VX-11e, also known as pimasertib, is a potent and selective, orally bioavailable inhibitor of MEK1/2, key components of the Ras/Raf/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of oncogenesis, making MEK an attractive target for cancer therapy.[3] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other targeted agents.[2][3][4] These application notes provide detailed protocols and compiled data for the in vivo use of this compound in mouse xenograft models to guide researchers in designing and executing robust preclinical efficacy and pharmacodynamic studies.

Quantitative Data Summary

The following tables summarize the in vivo dosing and efficacy of this compound/pimasertib in various mouse xenograft models as reported in preclinical studies.

Table 1: this compound/Pimasertib Monotherapy in Subcutaneous Xenograft Models

| Tumor Model | Mouse Strain | This compound Dose & Schedule | Route of Administration | Formulation Vehicle | Key Outcomes |

| HCT15 (Colon Carcinoma) | Nude | 75 mg/kg, daily | Oral gavage | Not specified | Significant tumor growth delay |

| H1975 (Lung Adenocarcinoma) | Nude | 75 mg/kg, daily | Oral gavage | Not specified | Significant tumor growth delay |

| Murine Myeloma | Not specified | Not specified | Not specified | Not specified | Tumor growth reduction |

| D-MUT Colorectal Cancer | Not specified | Not specified | Not specified | Not specified | Tumor regression |

Data compiled from preclinical studies.[2][3]

Signaling Pathway

This compound targets the MEK1 and MEK2 kinases in the Ras-Raf-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, mutations in upstream components like Ras or Raf lead to constitutive activation of this pathway, driving uncontrolled cell growth. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor growth.[5][6][7]

Experimental Protocols

The following protocols are generalized from common practices in preclinical mouse xenograft studies and should be adapted to specific experimental needs.

I. Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human tumor cells into immunodeficient mice.

Materials:

-

Human cancer cell line (e.g., HCT15, H1975)

-

Immunodeficient mice (e.g., Nude, SCID, NSG), 6-8 weeks old

-

Sterile phosphate-buffered saline (PBS) or serum-free media

-

Matrigel (optional)

-

Trypsin-EDTA

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Calipers

-

70% Ethanol

Procedure:

-

Cell Culture: Culture tumor cells according to standard protocols to achieve a sufficient number of viable cells for implantation.

-

Cell Harvesting: On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free media at a concentration of 1x10⁷ to 5x10⁷ cells/mL. A 1:1 mixture with Matrigel can enhance tumor take-rate and growth.

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

II. This compound Formulation and Administration

This protocol outlines the preparation and oral administration of this compound.

Materials:

-

This compound (pimasertib) powder

-

Vehicle components (e.g., Dimethyl sulfoxide (DMSO), PEG300, Tween-80, Saline)

-

Sterile tubes

-

Vortex mixer

-

Animal balance

-

Oral gavage needles (20-22 gauge, flexible)

Procedure:

-

Formulation Preparation:

-

Prepare the vehicle solution. A common vehicle for oral administration of similar compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (e.g., 75 mg/kg).

-

Dissolve the this compound powder in the vehicle. It is recommended to first dissolve the compound in DMSO before adding the other components. Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.

-

-

Dosing:

-

Weigh each mouse daily before dosing for accurate dose calculation.

-

Administer the prepared this compound formulation or vehicle control to the mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.

-

Handle mice gently to minimize stress.

-

-

Monitoring: Monitor mice daily for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

III. Pharmacodynamic Analysis

This protocol describes the assessment of target engagement and downstream pathway inhibition in tumor tissue.

Materials:

-

Tumor-bearing mice from a satellite group treated with this compound

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Reagents for immunohistochemistry (IHC) or Western blotting (e.g., lysis buffer, antibodies against p-ERK, total ERK, Ki-67)

Procedure:

-

Sample Collection: At predetermined time points after the final dose (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.

-

Tissue Processing:

-

For Western blotting, snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.

-

For IHC, fix the tumor tissue in 10% neutral buffered formalin and embed in paraffin.

-

-

Biomarker Analysis:

-

Western Blot: Prepare tumor lysates and perform Western blotting to assess the levels of phosphorylated ERK (p-ERK) and total ERK. A reduction in the p-ERK/total ERK ratio indicates target engagement.

-

Immunohistochemistry: Perform IHC on tumor sections to evaluate the expression and localization of p-ERK and the proliferation marker Ki-67. Reduced staining for these markers indicates pharmacodynamic activity.

-

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

References

- 1. Pharmacology of Pimasertib, A Selective MEK1/2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I trial of MEK 1/2 inhibitor pimasertib combined with mTOR inhibitor temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for (R)-VX-11e in Cell Culture

(R)-VX-11e, also known as VX-11e, is a potent and selective, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It is a valuable tool for researchers studying the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, along with key quantitative data and pathway diagrams to guide your research.

Mechanism of Action

This compound targets the terminal kinases in the MAPK signaling cascade, ERK1 and ERK2. By inhibiting their activity, this compound can effectively block downstream signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells with a hyperactive MAPK pathway.[2][4]

Quantitative Data

The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. The following tables summarize reported IC50 and EC50 values for this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| HT-29 | Colon Cancer | Proliferation Assay | 48 nM (0.048 µM) | [1] |

| K562 | Chronic Myeloid Leukemia | Proliferation Assay (24h) | 1.7 ± 0.2 µM | [4] |

| MOLM-14 | Acute Myeloid Leukemia | Proliferation Assay (24h) | Not explicitly stated, but used in combination studies | [4] |

| REH | Acute Lymphoblastic Leukemia | Proliferation Assay (24h) | Not explicitly stated, but used in combination studies | [4] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Proliferation Assay (24h) | 5.7 ± 0.5 µM | [4] |

Table 2: EC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | EC50 Value | Reference |

| A549 | Non-Small Cell Lung Cancer | Cytotoxicity Assay (4 days) | 770 nM | [5] |

| DM122 | Melanoma | Cytotoxicity Assay (4 days) | 370 nM | [5] |

| H82 | Small Cell Lung Cancer | Cytotoxicity Assay (4 days) | >10 µM (less cytotoxic) | [5] |

Experimental Protocols

Here are detailed protocols for common cell culture experiments involving this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile microcentrifuge tubes

Procedure:

-

Stock Solution Preparation (10 mM):

-

This compound is soluble in DMSO at concentrations up to 100 mg/mL (199.86 mM).[1][6]

-

To prepare a 10 mM stock solution, dissolve 5.0 mg of this compound (MW: 500.35 g/mol ) in 1.0 mL of sterile DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][7]

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before use.

-

Example: To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Important: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

-

Protocol 2: Cell Proliferation/Viability Assay

This protocol describes a general method to assess the effect of this compound on cell proliferation using a colorimetric assay like MTT or WST-1.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions (various concentrations)

-

Vehicle control (medium with DMSO)

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment:

-

Add 10 µL of MTT or WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 3: Western Blot Analysis of ERK Signaling

This protocol allows for the assessment of this compound's inhibitory effect on ERK1/2 phosphorylation.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound working solutions

-

Vehicle control (medium with DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 1-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Compare the treated samples to the vehicle control to determine the extent of ERK inhibition.

-

Visualizations

Signaling Pathway

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for studying this compound in cell culture.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. apexbt.com [apexbt.com]

- 4. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. VX-11e - LKT Labs [lktlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

Preparation of (R)-VX-11e Stock Solution in DMSO: An Application Note and Protocol

Introduction

(R)-VX-11e is a potent and selective inhibitor of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in cell-based assays and other research applications. This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO).

Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (amber or covered with aluminum foil)

-

Vortex mixer

-

Calibrated micropipettes

-

Analytical balance

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

This compound Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 896720-20-0 | [1][4][5] |

| Molecular Formula | C₂₄H₂₀Cl₂FN₅O₂ | [1][2][5] |

| Molecular Weight | 500.35 g/mol | [1][2][5][6] |

| Solubility in DMSO | 100 mg/mL (199.86 mM) | [5][7] |

| Appearance | Off-white powder | [5] |

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.

4.1. Calculation

To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO are calculated as follows:

-

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Volume of DMSO (mL) = Mass of this compound (mg) / 100 mg/mL

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass = 10 mM x 1 mL x 500.35 g/mol / 1000 = 5.0035 mg

-

Volume of DMSO = 5.0035 mg / 100 mg/mL = 0.050035 mL or 50.035 µL

The following table provides pre-calculated values for preparing common stock solution concentrations.

| Desired Stock Concentration (mM) | Mass of this compound for 1 mL of Stock (mg) | Volume of DMSO to add (mL) |

| 1 | 0.50 | 0.005 |

| 5 | 2.50 | 0.025 |

| 10 | 5.00 | 0.050 |

| 20 | 10.01 | 0.100 |

| 50 | 25.02 | 0.250 |

4.2. Procedure

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.

-

Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. It is recommended to use fresh, high-quality DMSO to ensure maximum solubility.[7]

-

Vortexing: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

-

Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C for long-term storage (months to years) or at 0-4°C for short-term use (days to weeks).[1] For optimal stability, it is recommended to store at -80°C for up to two years.[4]

Diagrams

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits the ERK signaling pathway.

Safety Precautions

This compound is a bioactive compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves, when handling the compound and its solutions. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

References

Application Notes and Protocols: (R)-VX-11e in Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VX-11e, a potent and selective inhibitor of ERK1/2, has emerged as a promising therapeutic agent in oncology.[1][2][3] The extracellular signal-regulated kinases (ERKs) are pivotal components of the Ras/Raf/MEK/ERK signaling cascade, which governs fundamental cellular processes including proliferation, differentiation, and survival.[1][4] Dysregulation of this pathway is a frequent driver of tumorigenesis and drug resistance.[5] Targeting ERK directly with inhibitors like this compound offers a strategy to overcome resistance mechanisms that may arise from upstream mutations in BRAF or RAS.[1][5]

These application notes provide a comprehensive overview of the preclinical use of this compound in combination with other targeted inhibitors. The following sections detail synergistic interactions, present quantitative data, and offer detailed protocols for key in vitro and in vivo experimental methodologies.

Synergistic Combinations and Rationale

Preclinical studies have demonstrated that combining this compound with inhibitors of parallel or downstream signaling pathways can lead to synergistic anti-tumor effects. This strategy aims to overcome intrinsic or acquired resistance and enhance therapeutic efficacy.

Combination with PI3K/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is often co-activated with the MAPK pathway in cancer.[6] Dual blockade of both pathways has shown significant synergistic effects in various cancer models.[6][7]

-

Rationale: Inhibition of the MAPK pathway can sometimes lead to a compensatory activation of the PI3K/AKT pathway. Simultaneously targeting both pathways can prevent this feedback loop and induce a more potent anti-proliferative and pro-apoptotic response.

-

Examples of Combination Agents:

-

BEZ235 (dual PI3K/mTOR inhibitor): Showed significant tumor growth delays in colorectal and lung cancer xenografts when combined with pimasertib (a MEK inhibitor with a similar mechanism of action).[6]

-

SAR245409 (voxtalisib - PI3K/mTOR inhibitor): In combination with pimasertib, synergistically inhibited cell growth and induced apoptosis in all six tested ovarian mucinous carcinoma cell lines.[8]

-

BKM120 (PI3K inhibitor): The combination with VX-11e resulted in significantly improved tumor growth inhibition in human melanoma patient-derived xenograft (PDX) models.[2][9]

-

Temsirolimus (mTOR inhibitor): A phase I clinical trial investigated this combination in patients with advanced solid tumors.[7]

-

Combination with Topoisomerase II Inhibitors

-

Rationale: Targeting distinct cellular processes, such as DNA replication and cell signaling, can lead to enhanced cancer cell killing.

-

Example of Combination Agent:

Combination with BTK Inhibitors in Lymphoma

-

Rationale: The B-cell receptor (BCR) signaling pathway, which involves Bruton's tyrosine kinase (BTK), is a key therapeutic target in B-cell lymphomas.[11]

-

Example of Combination Agent:

-

Ibrutinib: Showed strong synergism with pimasertib in preclinical models of aggressive lymphomas, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL).[11]

-

Combination with Autophagy Inhibitors in Osteosarcoma

-

Rationale: Inhibition of ERK can induce autophagy as a survival mechanism in cancer cells. Blocking this process can enhance the cytotoxic effects of the ERK inhibitor.

-

Example of Combination Agent:

-

Hydroxychloroquine (HCQ): The combination of VX-11e and HCQ resulted in a synergistic inhibition of osteosarcoma cell growth.[12]

-

Data Presentation

In Vitro Efficacy of this compound and Combination Partners

| Cell Line | Cancer Type | Combination Agent | Parameter | This compound IC50 (nM) | Combination Effect | Reference |

| HT29 | Colorectal Cancer | - | Proliferation | 48 | - | [2] |

| A549 | Non-Small Cell Lung Cancer | - | Cytotoxicity | 770 | - | [13] |

| DM122 | Melanoma | - | Cytotoxicity | 370 | - | [13] |

| HCT15 | Colorectal Carcinoma | BEZ235 (PI3K/mTORi) | Cell Growth | Resistant | Synergistic | [6] |

| H1975 | Lung Adenocarcinoma | BEZ235 (PI3K/mTORi) | Cell Growth | Resistant | Synergistic | [6] |

| MCAS | Ovarian Mucinous Carcinoma | SAR245409 (PI3K/mTORi) | Cell Growth | >1000 | Synergistic (CI: 0.03-0.5) | [8] |

| OAW42 | Ovarian Mucinous Carcinoma | SAR245409 (PI3K/mTORi) | Cell Growth | >1000 | Synergistic (CI: 0.03-0.5) | [8] |

| MOLM-14 | Leukemia | Voreloxin | Proliferation | - | Synergistic (CI < 1) | [1][10] |

| REH | Leukemia | Voreloxin | Proliferation | - | Synergistic (CI < 1) | [1][10] |

| MOLT-4 | Leukemia | Voreloxin | Proliferation | - | Synergistic (CI < 1) | [1][10] |

| K562 | Leukemia | Voreloxin | Proliferation | - | Mostly Additive/Antagonistic | [1][10] |

| Osteosarcoma Cells | Osteosarcoma | Hydroxychloroquine | Cell Growth | - | Synergistic | [12] |

IC50 values can vary depending on the assay conditions and duration. CI: Combination Index; CI < 1 indicates synergy.